molecular formula C9H9ClN2O3 B2429821 Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride CAS No. 2228465-53-8

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride

Cat. No.: B2429821
CAS No.: 2228465-53-8
M. Wt: 228.63
InChI Key: XTSWPHGBPPXSEA-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 6-position and the carboxylate group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for drug design and synthesis .

Properties

IUPAC Name

methyl 6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c1-14-9(13)6-4-5-2-3-7(12)11-8(5)10-6;/h2-4H,1H3,(H2,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSWPHGBPPXSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)NC(=O)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228465-53-8
Record name methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride
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